molecular formula C8H5F9IN B6312924 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile CAS No. 1357624-73-7

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile

Cat. No. B6312924
M. Wt: 413.02 g/mol
InChI Key: AKXMVRXPTWBYIV-UHFFFAOYSA-N
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Description

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile, also known as 3-iodo-N-nonafluorooctanoyl nitrile (IFON), is a fluorinated nitrile compound with a unique chemical structure. It is a colorless liquid with a boiling point of 109°C and a melting point of -61°C. IFON has been used in a variety of scientific research applications, including drug development and biochemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile involves the introduction of an iodo group onto a nonafluorooctanenitrile molecule.

Starting Materials
Nonafluorooctanenitrile, Iodine, Sodium iodide, Acetic acid, Hydrogen peroxide, Sodium hydroxide, Wate

Reaction
Step 1: Dissolve nonafluorooctanenitrile in acetic acid., Step 2: Add iodine and sodium iodide to the solution and stir for 24 hours at room temperature., Step 3: Add hydrogen peroxide to the solution and stir for an additional 24 hours., Step 4: Add sodium hydroxide to the solution to adjust the pH to 7-8., Step 5: Extract the product with water and purify by column chromatography.

Scientific Research Applications

IFON has been used in a variety of scientific research applications, including drug development and biochemistry. It has been used as a reagent in the synthesis of various compounds, such as peptides, peptidomimetics, and heterocyclic compounds. It has also been used in the synthesis of fluorinated compounds, such as trifluoromethylated compounds and fluorinated drugs. In addition, IFON has been used in the study of enzyme-catalyzed reactions, as well as in the study of the structure and function of proteins.

Mechanism Of Action

IFON is a fluorinated nitrile compound that has a unique chemical structure. The nitrile group of IFON is capable of forming covalent bonds with other molecules, such as proteins, peptides, and nucleic acids. The fluorine atoms of IFON can also interact with other molecules, forming hydrogen bonds and van der Waals forces. These interactions allow IFON to interact with target molecules and modify their structure and function.

Biochemical And Physiological Effects

IFON has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. In addition, IFON has been shown to modulate the activity of proteins, such as G-proteins, and to modulate the activity of cell signaling pathways. It has also been shown to interact with nucleic acids, such as DNA and RNA, and to modulate their activity.

Advantages And Limitations For Lab Experiments

IFON has several advantages for laboratory experiments. It is a colorless liquid with a boiling point of 109°C and a melting point of -61°C. This makes it easy to store and handle. In addition, IFON is relatively inexpensive and is readily available from chemical suppliers. However, IFON is a relatively toxic compound and should be handled with care.

Future Directions

IFON has a variety of potential future applications. It could be used to study the structure and function of proteins and enzymes, as well as to study the structure and function of nucleic acids. In addition, IFON could be used to study the effects of drugs on target molecules, as well as to study the effects of drugs on cell signaling pathways. Finally, IFON could be used to develop new drugs or drug delivery systems.

properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluoro-3-iodooctanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9IN/c9-5(10,3-4(18)1-2-19)6(11,12)7(13,14)8(15,16)17/h4H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXMVRXPTWBYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5,5,6,6,7,7,8,8,8-nonafluorooctanonitrile

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